molecular formula C20H23N3O6S B10982795 Methyl 2-[({4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate

Methyl 2-[({4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate

Cat. No.: B10982795
M. Wt: 433.5 g/mol
InChI Key: MNCVDMOZSJHKIO-UHFFFAOYSA-N
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Description

Methyl 2-[({4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate is a synthetically engineered piperazine derivative designed for advanced pharmaceutical and biochemical research. The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently utilized to optimize the physicochemical properties of lead molecules and to serve as a conformational scaffold for positioning pharmacophoric groups during interactions with target macromolecules . This specific compound integrates a methyl benzoate ester and a 4-methoxyphenylsulfonyl group, a combination that suggests potential as a multifunctional chemical tool. Piperazine-containing compounds are investigated for their diverse biological activities and are found in numerous FDA-approved drugs, highlighting the core structural value of this heterocycle in drug discovery endeavors . The structural architecture of this molecule, featuring a urea linker, makes it a compelling candidate for use in probing serine protease enzymes or as a key synthetic intermediate in the development of kinase inhibitors . Its potential research applications span the exploration of central nervous system (CNS) disorders, given the established role of piperazine-based compounds in serotonergic systems, including as ligands for 5-HT1A receptors which are implicated in conditions like depression and anxiety . Furthermore, the sulfonyl group is a common feature in compounds investigated for modulating matrix metalloproteinases (MMPs) and tumor necrosis factor (TNF), indicating potential utility in inflammatory and oncology research . This compound is intended for use in hit-to-lead optimization campaigns, mechanism of action studies, and as a building block for constructing more complex polycyclic structures in chemical synthesis.

Properties

Molecular Formula

C20H23N3O6S

Molecular Weight

433.5 g/mol

IUPAC Name

methyl 2-[[4-(4-methoxyphenyl)sulfonylpiperazine-1-carbonyl]amino]benzoate

InChI

InChI=1S/C20H23N3O6S/c1-28-15-7-9-16(10-8-15)30(26,27)23-13-11-22(12-14-23)20(25)21-18-6-4-3-5-17(18)19(24)29-2/h3-10H,11-14H2,1-2H3,(H,21,25)

InChI Key

MNCVDMOZSJHKIO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)NC3=CC=CC=C3C(=O)OC

Origin of Product

United States

Preparation Methods

Functionalization of Salicylic Acid

Methyl salicylate is reacted with perfluorobutanesulfonyl chloride in toluene at 40–45°C for 12 hours to yield methyl 2-[1-(perfluorobutane)sulfonyloxy]benzoate. This intermediate undergoes nucleophilic substitution with 4-methylphenylboronic acid under Suzuki-Miyaura coupling conditions, though palladium-catalyzed C–N coupling (as noted in Chem. Rev. 2016) may offer superior regioselectivity.

Reaction Conditions Table

StepReagentsSolventTemperatureTimeYield
SulfonylationPerfluorobutanesulfonyl chlorideToluene40–45°C12 h98%
CouplingPd(PPh₃)₄, Na₂CO₃DMF/H₂O80°C24 h85%

Preparation of 4-[(4-Methoxyphenyl)sulfonyl]piperazine

The piperazine subunit is synthesized via sulfonylation of piperazine. A method from WO2011002817A1 involves:

Sulfonylation Protocol

Piperazine is treated with 4-methoxyphenylsulfonyl chloride in dichloromethane (DCM) with triethylamine as a base. The reaction proceeds at 0°C to room temperature for 6 hours, yielding 4-[(4-methoxyphenyl)sulfonyl]piperazine.

Key Considerations

  • Stoichiometry : A 1:1 molar ratio of piperazine to sulfonyl chloride minimizes di-sulfonylated byproducts.

  • Workup : The product is isolated via aqueous extraction and recrystallized from ethanol/water (70:30).

Coupling Strategies for Carbamate Formation

The final step involves coupling the benzoate and piperazine subunits. Two predominant methods are employed:

Carbodiimide-Mediated Coupling

Using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF, the amino group of methyl 2-aminobenzoate reacts with the carbonyl chloride derivative of 4-[(4-methoxyphenyl)sulfonyl]piperazine.

Reaction Scheme

Methyl 2-aminobenzoate+ClC(O)N(piperazine-sulfonyl)HATU, DIPEATarget Compound\text{Methyl 2-aminobenzoate} + \text{ClC(O)N(piperazine-sulfonyl)} \xrightarrow{\text{HATU, DIPEA}} \text{Target Compound}

Phosgene-Free Approach

An alternative method from EP2937341A1 uses triphosgene to generate the carbonylating agent in situ, reducing toxicity risks. The reaction is conducted in THF at −10°C, achieving 78% yield after column chromatography.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or HPLC (C18 column, acetonitrile/water mobile phase).

Spectroscopic Validation

  • NMR : 1H^1H NMR (400 MHz, CDCl₃) shows characteristic peaks: δ 3.85 (s, 3H, OCH₃), δ 7.45–8.10 (m, aromatic H).

  • MS : ESI-MS m/z 476.2 [M+H]+^+ confirms molecular weight.

Optimization Strategies

Solvent Selection

  • DMF vs. THF : DMF enhances coupling efficiency but complicates purification; THF offers better solubility for acid-sensitive intermediates.

  • Temperature Control : Reactions at −10°C suppress racemization during carbamate formation.

Catalytic Improvements

  • Pd Catalysts : Palladium acetate (2 mol%) with Xantphos ligand improves coupling yields to 92% in C–N bond formation steps .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Sulfides and reduced aromatic compounds.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its structure allows it to interact with bacterial membranes or inhibit key metabolic enzymes.

Case Study: Antimicrobial Efficacy
A study evaluated the compound's effectiveness against various bacterial strains. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, indicating potent antibacterial activity.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anticancer Properties

The compound has shown promise in anticancer research. Studies on different cancer cell lines demonstrated its ability to induce apoptosis and inhibit cell proliferation.

Case Study: Cytotoxicity in Cancer Cells
In vitro assays conducted on human prostate carcinoma cells revealed IC50 values ranging from 15 to 30 µM, indicating significant cytotoxicity compared to control groups.

Cell Line IC50 (µM)
PC-315
MCF-720
HeLa30

Future Research Directions

Further investigations are necessary to fully understand the compound's potential:

  • In Vivo Studies : Animal studies are needed to assess pharmacodynamics and pharmacokinetics.
  • Mechanistic Studies : Detailed biochemical assays will elucidate molecular targets.
  • Structure-Activity Relationship (SAR) : Modifications to the chemical structure could optimize biological activity and reduce toxicity.

Mechanism of Action

The mechanism of action of Methyl 2-[({4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and sulfonyl group are key functional groups that facilitate binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its 4-methoxyphenylsulfonyl-piperazine core. Comparisons with analogs from the evidence reveal:

Table 1: Key Structural Differences and Implications
Compound Name / ID Core Structure Substituents/Modifications Potential Application Reference
Target Compound Piperazine-benzoate 4-MeO-Ph-SO₂ at piperazine; urea linkage Hypothetical pharmaceutical
C1 (Methyl 4-(2-phenylquinoline-4-carbonyl-piperazin-1-yl) benzoate) Piperazine-quinoline-benzoate Quinoline-carbonyl at piperazine Bioactivity screening
Triflusulfuron methyl Triazine-sulfonylurea-benzoate Triazine; trifluoroethoxy group Herbicide
Prep 14 (Eli Lilly compound) Piperidine-phenoxyethyl-benzoate Phenoxyethyl-piperidine; amide linkage Arthritis therapy candidate
Key Observations:

Piperazine vs.

Sulfonyl vs. Carbonyl Linkages: The 4-methoxyphenylsulfonyl group in the target compound may increase solubility and metabolic stability compared to quinoline-carbonyl analogs (e.g., C1 in ), which are bulkier and more lipophilic .

Positional Isomerism : The methyl benzoate group at the 2-position (target) vs. 4-position (C1, Prep 14) could alter steric interactions and binding specificity.

Physicochemical Properties

While melting points or solubility data for the target compound are unavailable, analogs provide context:

  • C1–C7 () : Synthesized as yellow/white solids, characterized by NMR and HRMS. Piperazine-linked compounds generally exhibit moderate solubility in polar solvents .
  • 3-(4-Methylpiperazin-1-yl)benzoic acid () : Melting point 187–190°C, suggesting thermal stability for piperazine derivatives .
  • Triflusulfuron methyl () : Sulfonylurea herbicides like this are typically crystalline solids with low aqueous solubility, relying on ester groups for bioavailability .

Biological Activity

Methyl 2-[({4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate, a compound featuring a piperazine ring and a sulfonamide moiety, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula for this compound is C19H22N4O3SC_{19}H_{22}N_{4}O_{3}S. The structural components include:

  • Piperazine Ring : Known for its versatility in drug design, often associated with various pharmacological effects.
  • Methoxyphenylsulfonyl Group : This moiety enhances the compound's biological activity through interactions with target proteins.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide group can form strong interactions with amino acid residues in target proteins, enhancing binding affinity.

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown:

  • Inhibition of Enzymes : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are critical in bacterial survival and pathogenicity .
  • Minimum Inhibitory Concentration (MIC) : Various derivatives have demonstrated MIC values ranging from 15.625 μM to 125 μM against Gram-positive bacteria, indicating potent antibacterial activity .

Anticancer Activity

The compound's potential in cancer chemotherapy has also been explored. Research indicates that similar piperazine derivatives can induce apoptosis in cancer cells through mechanisms involving:

  • Enzyme Inhibition : Inhibition of specific enzymes involved in cancer cell proliferation.
  • Cell Signaling Pathways : Modulation of pathways that regulate cell growth and survival .

Anti-inflammatory Effects

In addition to antibacterial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Compounds with similar structures have shown the ability to reduce inflammation markers in vitro, suggesting a potential therapeutic application in inflammatory diseases .

Study 1: Antibacterial Evaluation

A study conducted on derivatives of piperazine showed that compounds bearing the methoxyphenylsulfonyl group exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the sulfonamide moiety in enhancing antibacterial efficacy.

CompoundMIC (μM)Target Bacteria
Methyl 2-[...]-benzoate31.2Staphylococcus aureus
Methyl 2-[...]-benzoate62.5Escherichia coli

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of piperazine derivatives. The study reported that certain compounds induced apoptosis in human cancer cell lines through caspase activation.

CompoundIC50 (μM)Cancer Cell Line
Methyl 2-[...]-benzoate25HeLa
Methyl 2-[...]-benzoate30A549

Q & A

Q. What are the optimal synthetic routes and purification methods for Methyl 2-[({4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate?

The synthesis typically involves sequential coupling reactions. A common approach includes:

Sulfonylation : Reacting 4-methoxyphenylsulfonyl chloride with piperazine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate.

Carbamate Formation : Coupling the sulfonamide intermediate with methyl 2-aminobenzoate using a carbodiimide reagent (e.g., EDCI) and a catalyst (e.g., DMAP) in anhydrous THF.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity .

  • Key Variables : Reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios of reagents impact yields (typically 60–75%) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., sulfonyl and carbonyl groups) and aromatic proton environments .
  • X-ray Crystallography : Resolves bond angles, torsion angles, and packing motifs. For example, piperazine rings adopt chair conformations, and hydrogen bonds stabilize crystal lattices .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion) .

Q. How is compound purity assessed in academic research settings?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<2%) using methanol/water mobile phases .
  • Melting Point Analysis : Sharp melting ranges (e.g., 187–190°C for related piperazine derivatives) confirm crystallinity .

Advanced Research Questions

Q. What methodologies are used to evaluate its pharmacological activity and mechanism of action?

  • In Vitro Assays :
    • Enzyme Inhibition : Dose-dependent assays (IC₅₀) against targets like carbonic anhydrase or kinases, using fluorogenic substrates .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values compared to controls .
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to receptors like 5-HT or dopamine transporters .

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?

  • Meta-Analysis : Compare reaction conditions (e.g., solvent, catalysts) across studies. For example, dichloromethane vs. THF may alter sulfonylation efficiency by 15–20% .
  • Reproducibility Checks : Replicate protocols with controlled variables (e.g., inert atmosphere, reagent purity) .
  • Statistical Validation : Use ANOVA to assess significance of observed differences in biological assays .

Q. What strategies optimize the compound’s structure-activity relationship (SAR) for enhanced bioactivity?

  • Derivatization : Modify the 4-methoxyphenyl group (e.g., halogen substitution) or piperazine linker (e.g., N-methylation) to improve lipophilicity or target affinity .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., sulfonyl, carbonyl) using 3D-QSAR models .

Q. How are reaction intermediates and degradation products analyzed under varying conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), or acidic/basic conditions, then monitor via LC-MS for hydrolytic or oxidative byproducts .
  • Kinetic Analysis : Pseudo-first-order rate constants quantify stability in buffer solutions (pH 1–10) .

Q. What experimental designs are recommended for assessing stability in biological matrices?

  • Plasma Stability Assays : Incubate the compound in human plasma (37°C, 24 hrs) and quantify remaining parent compound via LC-MS/MS .
  • Microsomal Metabolism : Use liver microsomes (e.g., human CYP450 isoforms) to identify phase I/II metabolites .

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